molecular formula C6H12N2O B174893 N-methylpyrrolidine-2-carboxamide CAS No. 137693-34-6

N-methylpyrrolidine-2-carboxamide

Cat. No. B174893
M. Wt: 128.17 g/mol
InChI Key: URHXQSTYLJNJMT-UHFFFAOYSA-N
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Description

N-methylpyrrolidine-2-carboxamide is a chemical compound with the empirical formula C6H12N2O . It has a molecular weight of 128.17 g/mol . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of N-methylpyrrolidine-2-carboxamide can be represented by the SMILES string CNC(C1CCCN1)=O . The InChI representation is 1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9) .


Physical And Chemical Properties Analysis

N-methylpyrrolidine-2-carboxamide has a molecular weight of 128.17 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass are 128.094963011 g/mol . The topological polar surface area is 41.1 Ų .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

“N-methylpyrrolidine-2-carboxamide”, a derivative of natural L-proline, has been found to be an efficient ligand for the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides under mild conditions . This process is used to synthesize a variety of N-arylamides .

Methods of Application or Experimental Procedures

The ligand “N-methylpyrrolidine-2-carboxamide” was synthesized according to a reported procedure . The copper-catalyzed N-arylation of amides was carried out using this ligand, a derivative of natural L-proline, as the ligand of a 5 mol % copper catalyst . The reaction was performed under mild conditions and required a short reaction time .

Results or Outcomes

A variety of N-arylamides were synthesized in good to high yields . This method provides a more efficient and less harsh way to carry out the copper-catalyzed Goldberg-type N-arylation of amides .

Drug Discovery

Specific Scientific Field

This application falls under the field of Drug Discovery .

Summary of the Application

The five-membered pyrrolidine ring, which “N-methylpyrrolidine-2-carboxamide” is a derivative of, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Methods of Application or Experimental Procedures

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are used in the synthesis of bioactive molecules with target selectivity . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .

Results or Outcomes

The use of the pyrrolidine ring has led to the development of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety And Hazards

N-methylpyrrolidine-2-carboxamide is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the precautionary statements P301 + P312 + P330 .

Future Directions

While specific future directions for N-methylpyrrolidine-2-carboxamide are not mentioned in the literature, the use of pyrrolidine derivatives in drug discovery is a promising area of research . The stereogenicity of the pyrrolidine ring allows for the design of new compounds with different biological profiles .

properties

IUPAC Name

N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHXQSTYLJNJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylpyrrolidine-2-carboxamide

CAS RN

137693-34-6
Record name N-methylpyrrolidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
X Liu, H Fu, Y Jiang, Y Zhao - Synlett, 2008 - thieme-connect.com
… A highly efficient and readily available catalyst system for O-arylation of various phenols using CuI and (S)-N-methylpyrrolidine-2-carboxamide (Pro-NHMe) was developed. The …
Number of citations: 9 www.thieme-connect.com
FA Khan, S Ahmad - Tetrahedron Letters, 2013 - Elsevier
… )acetaldehyde 6 with (S)-N-methylpyrrolidine-2-carboxamide 7 at a lower temperature is … )acetaldehyde 6 and (S)-N-methylpyrrolidine-2-carboxamide 7 9 were not fruitful under various …
Number of citations: 12 www.sciencedirect.com
D Jiang, Q Jiang, H Fu, Y Jiang, Y Zhao - Synthesis, 2008 - thieme-connect.com
… The results showed that N-methylpyrrolidine-2-carboxamide (… (I) iodide and N-methylpyrrolidine-2-carboxamide (G) were … , 100 mol% N-methylpyrrolidine-2-carboxamide as the ligand …
Number of citations: 32 www.thieme-connect.com
H Jiang, H Fu, R Qiao, Y Jiang, Y Zhao - Synthesis, 2008 - thieme-connect.com
… [7b] Herein, we report an easy and inexpensive N-methylpyrrolidine-2-carboxamide-promoted copper-catalyzed Sonogashira cross-coupling of substituted o-iodoacetanilide derivatives …
Number of citations: 14 www.thieme-connect.com
M Wang, T Fan, Z Lin - Organometallics, 2012 - ACS Publications
… ) and N,O-bidentate ligand N-methylpyrrolidine-2-carboxamide (L2) were chosen to study the … We found that the less rigid DMEDA and N-methylpyrrolidine-2-carboxamide ligands have …
Number of citations: 64 pubs.acs.org
M Holcomb, R Adhikary, J Zimmermann… - The Journal of …, 2018 - ACS Publications
… To ensure that the presence of BCPs was not an artifact of the crystal structure, we optimized without any constraints the structure of 1-acetyl-N-methylpyrrolidine-2-carboxamide and …
Number of citations: 14 pubs.acs.org
TK Jena, FA Khan - Tetrahedron Letters, 2020 - Elsevier
… Previously, our group also reported its synthesis [23b] from brominated homologated aldehyde with (S)-N-methylpyrrolidine-2-carboxamide (2h). However, we envisaged that …
Number of citations: 4 www.sciencedirect.com
TNVG Kumar, S Vidyadhara, NA Narkhede… - Journal of analytical …, 2016 - Springer
… A characteristic of 354.30 (4-(4-(1ethyl-3-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-N-(mercaptomethyl)-N-methylpyrrolidine-2-carboxamide) and 375.72 ((4-(4-(3-methyl-1-vinyl-1H-pyrazol…
Number of citations: 44 link.springer.com
C Alayrac, AC Gaumont - Copper‐Mediated Cross‐Coupling …, 2013 - Wiley Online Library
… [12a] The ligand of choice for this transformation was found to be N-methylpyrrolidine-2-carboxamide, and the resulting aryl phosphine oxides were isolated in 78–84% yields. Nev…
Number of citations: 4 onlinelibrary.wiley.com
AM Thomas, A Sujatha, G Anilkumar - Rsc Advances, 2014 - pubs.rsc.org
… Cu-catalyzed Sonogashira reaction of o-iodoacetanilide with alkynes at RT was achieved using N-methylpyrrolidine-2-carboxamide ligand. Here 30 mol% of CuI and one equivalent of …
Number of citations: 183 pubs.rsc.org

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